

Application Notes and Protocols for β -caryophyllene (BCP) Treatment of C2C12 Cells

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Compound of Interest

Compound Name: *Bcp-NC2-C12*

Cat. No.: *B15575772*

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Introduction

These application notes provide a detailed protocol for the preparation and application of β -caryophyllene (BCP), a natural bicyclic sesquiterpene, to C2C12 myoblast cells in culture. The provided methodologies are based on established research and are intended for researchers, scientists, and drug development professionals investigating the effects of BCP on skeletal muscle cells. This document outlines procedures for cell culture, preparation of BCP solutions, and experimental protocols to study its effects on glucose metabolism and cell signaling.

β -caryophyllene is a selective agonist of the cannabinoid type 2 (CB2) receptor and has been shown to enhance glucose uptake and metabolism in C2C12 myotubes.^{[1][2]} These protocols will guide the user through replicating and expanding upon these findings.

Data Presentation

Table 1: Recommended Reagent Concentrations for C2C12 Cell Culture Experiments with β -caryophyllene

Reagent	Stock Concentration	Working Concentration	Solvent	Purpose
β -caryophyllene (BCP)	20 mg/mL	10 nM - 30 μ g/mL	DMSO	CB2 Receptor Agonist
AM630	5 mM	5 μ M	DMSO	CB2 Receptor Antagonist
SR144528	5 mM	5 μ M	DMSO	CB2 Receptor Antagonist
Insulin	100 μ M	25 nM	Sterile Water or PBS	Positive Control for Glucose Uptake

Table 2: Summary of β -caryophyllene Effects on C2C12 Myotube Metabolism[1][3]

Parameter	Treatment	Incubation Time	Observed Effect
Glucose Uptake	10 nM BCP	30 min	Significant Increase
Phosphofructokinase 1 (PFK1) Activity	10 nM BCP	30 min	Significant Increase
Pyruvate Kinase (PK) Activity	10 nM BCP	30 min	Significant Increase
Pyruvate Dehydrogenase (PDH) Activity	10 nM BCP	30 min	Significant Increase
Citrate Synthase Activity	10 nM BCP	30 min	Significant Increase
ATP Levels	10 nM BCP	30 min	Significant Increase

Experimental Protocols

C2C12 Cell Culture and Differentiation

Materials:

- C2C12 mouse myoblast cell line
- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Cell culture flasks and plates

Protocol:

- Cell Seeding: Seed C2C12 myoblasts at a density of 6.0×10^3 viable cells/cm² in the desired culture vessel.
- Proliferation: Culture the cells in Growth Medium in a humidified incubator at 37°C with 5% CO₂.
- Induction of Differentiation: When the cells reach 80-90% confluency (typically after 3 days), aspirate the Growth Medium and replace it with Differentiation Medium.
- Myotube Formation: Continue to culture the cells in Differentiation Medium for 5-7 days to allow for the formation of multinucleated myotubes. Change the medium every 2 days.

Preparation of β -caryophyllene (BCP) Stock and Working Solutions

Materials:

- β -caryophyllene (BCP)
- Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

- **BCP Stock Solution:** Prepare a 20 mg/mL stock solution of BCP by dissolving it in DMSO.^[4] Store the stock solution at -20°C.
- **Working Solutions:** On the day of the experiment, thaw the BCP stock solution and dilute it to the desired working concentration in the appropriate cell culture medium. For example, to prepare a 10 nM working solution, perform serial dilutions from the stock solution. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Investigation of BCP on Glucose Uptake in C2C12 Myotubes

This protocol is adapted from studies investigating the insulin-mimetic effects of BCP.^{[1][2]}

Materials:

- Differentiated C2C12 myotubes in culture plates
- β -caryophyllene (BCP) working solution (e.g., 10 nM)
- CB2 receptor antagonists (optional, for mechanism validation): AM630 (5 μ M) or SR144528 (5 μ M)
- Insulin (positive control, 25 nM)
- Fluorescent glucose analog (e.g., 2-NBDG)
- Fluorescence microscope or plate reader

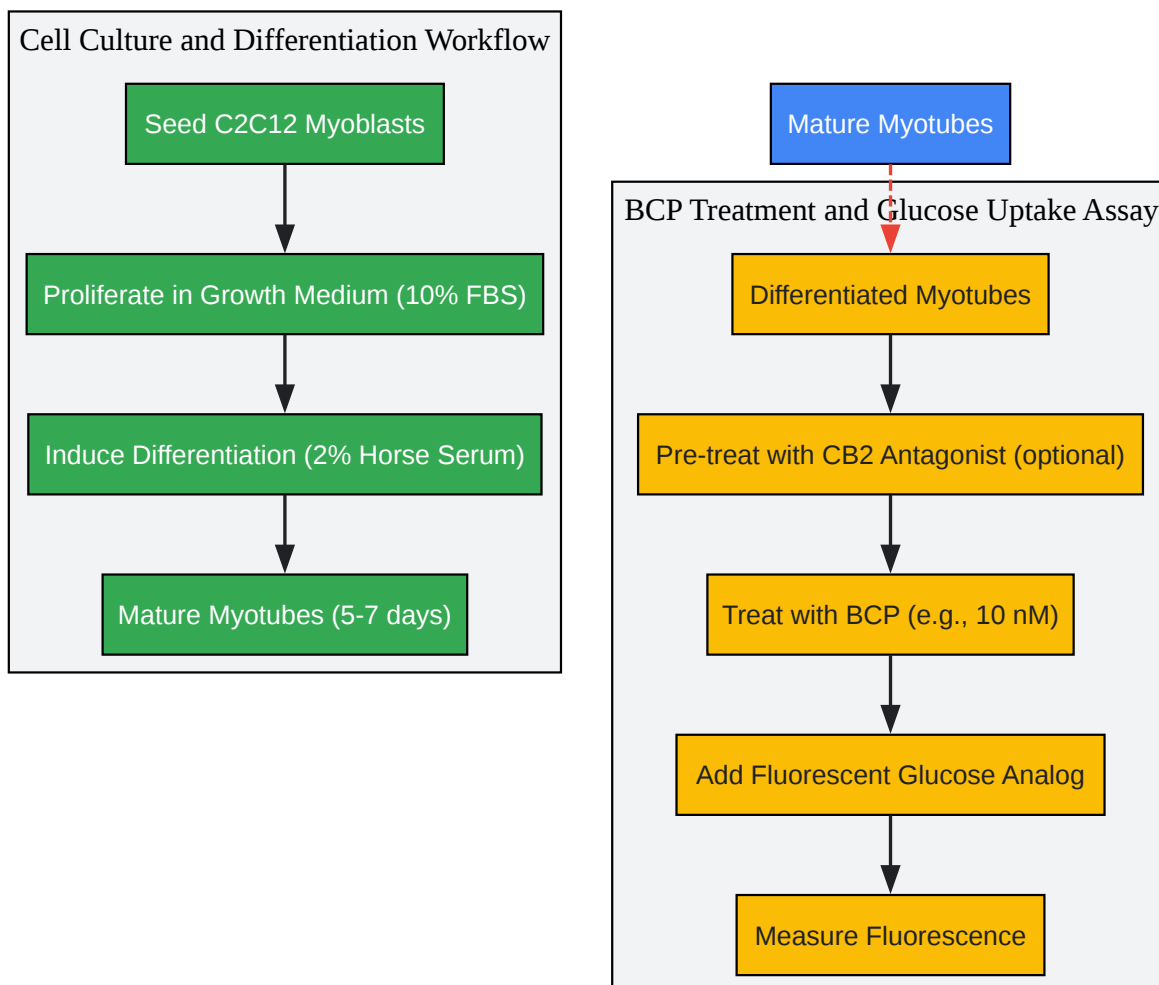
Protocol:

- **Pre-treatment (optional):** To confirm the involvement of the CB2 receptor, pre-incubate a set of wells with a CB2 receptor antagonist (AM630 or SR144528 at 5 μ M) for 2 hours.^[1]
- **Treatment:** Treat the differentiated C2C12 myotubes with the BCP working solution (e.g., 10 nM) for 30 minutes.^[3] Include a vehicle control (medium with the same final concentration of

DMSO), a positive control (insulin, 25 nM), and antagonist-only controls if applicable.

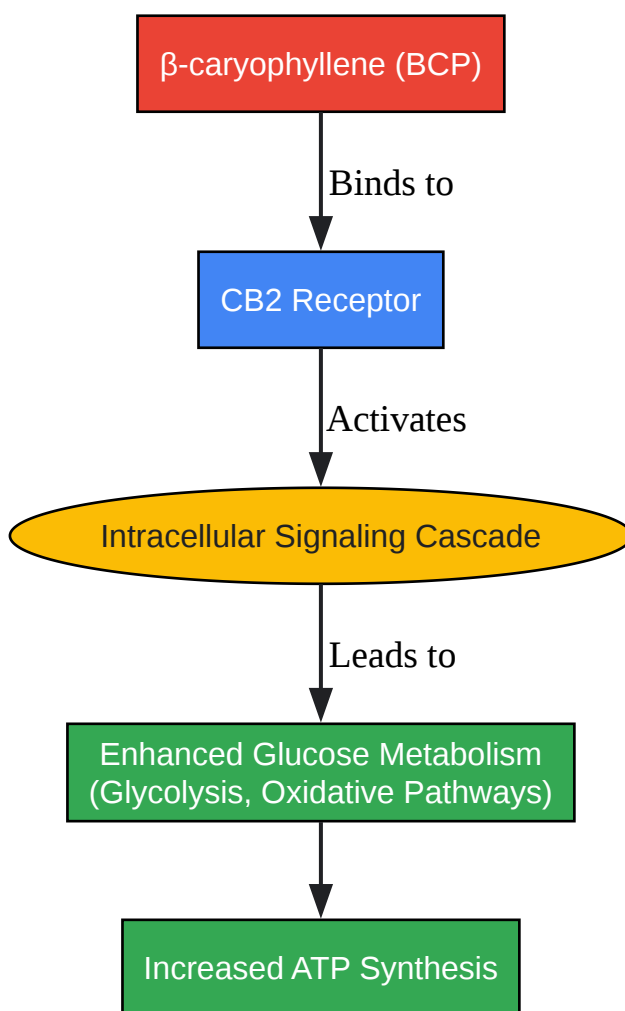
- Glucose Uptake Assay: Add the fluorescent glucose analog to the culture medium and incubate for the recommended time (e.g., 30 minutes in the dark for 2-NBDG).[1]
- Analysis: Wash the cells with PBS to remove excess fluorescent analog. Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify glucose uptake.

Visualizations



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Caption: Experimental workflow for C2C12 differentiation and BCP treatment.



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Caption: BCP signaling pathway in C2C12 cells.

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